molecular formula C8H9NO3 B12435660 Methyl 3-(hydroxymethyl)isonicotinate

Methyl 3-(hydroxymethyl)isonicotinate

Cat. No.: B12435660
M. Wt: 167.16 g/mol
InChI Key: YPUHXPUBXONHIK-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)isonicotinate is a pyridine-based methyl ester derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 3-position of the isonicotinate ring. This compound is of interest in medicinal and synthetic chemistry due to its polar functional group, which enhances solubility and provides a reactive site for further modifications. Its structure combines the aromatic pyridine ring with ester and hydroxymethyl functionalities, making it a versatile intermediate for drug development and organic synthesis .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)pyridine-4-carboxylate

InChI

InChI=1S/C8H9NO3/c1-12-8(11)7-2-3-9-4-6(7)5-10/h2-4,10H,5H2,1H3

InChI Key

YPUHXPUBXONHIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC=C1)CO

Origin of Product

United States

Preparation Methods

Peroxydisulfate-Mediated Hydroxymethylation

This method employs ammonium peroxydisulfate ((NH₄)₂S₂O₈) under acidic conditions to introduce the hydroxymethyl group. Methyl isonicotinate is refluxed with sulfuric acid (H₂SO₄) in methanol (MeOH) and water, followed by neutralization and purification.

Reaction Conditions :

  • Reagents : Methyl isonicotinate (1 eq), (NH₄)₂S₂O₈ (1.8 eq), H₂SO₄ (catalytic)
  • Solvent : MeOH:H₂O (2:1)
  • Temperature : Reflux (90°C)
  • Time : 20 minutes
  • Yield : 32%

Mechanism :
The peroxydisulfate acts as a radical initiator, abstracting a hydrogen atom from the pyridine ring to form a benzyl radical, which reacts with water to yield the hydroxymethyl group.

Borohydride Reduction of Ester Precursors

Sodium Borohydride (NaBH₄) Reduction

Dimethyl pyridine-2,5-dicarboxylate is reduced selectively using NaBH₄ in the presence of calcium chloride (CaCl₂) to target the 3-position.

Procedure :

  • Substrate : Dimethyl pyridine-2,5-dicarboxylate (1 eq)
  • Reagents : CaCl₂ (4 eq), NaBH₄ (2.5 eq)
  • Solvent : Tetrahydrofuran (THF):Ethanol (EtOH) (1:1)
  • Temperature : 0°C (initial), then ambient
  • Workup : Quench with NH₄Cl, extract with dichloromethane (DCM)
  • Yield : 96%

Advantages :

  • High regioselectivity for the 3-position.
  • Scalable for industrial production.

Ozonolysis Followed by Peroxide Oxidation

Ozone (O₃)/Hydrogen Peroxide (H₂O₂) System

A patented method involves ozonolysis of a diethylamine intermediate derived from methyl isonicotinate, followed by oxidative workup with H₂O₂.

Steps :

  • Lithiation : Methyl isonicotinate treated with nBuLi and diethylamine at -60°C to form a lithiated intermediate.
  • Ozonolysis : O₃ bubbled into the solution at -70°C to -50°C.
  • Oxidation : H₂O₂ added in acetic acid with 5% water at 50°C.
  • Yield : 85–98%

Key Data :

Parameter Value
Ozonolysis Temp -70°C to -50°C
Oxidation Temp 50°C
Reaction Time 1 hour (ozonolysis + oxidation)

Chlorination-Hydrolysis Tandem Approach

Mesylation and Hydrolysis

Methyl 3-(chloromethyl)isonicotinate is synthesized via mesylation (MsCl) followed by hydrolysis under basic conditions.

Synthetic Route :

  • Mesylation : Methyl 3-(hydroxymethyl)isonicotinate treated with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in DCM.
  • Hydrolysis : Intermediate reacted with aqueous NaOH to regenerate the hydroxymethyl group.
  • Yield : 78–85%

Optimization :

  • Solvent : Dichloromethane (DCM) for mesylation.
  • Base : Et₃N for HCl scavenging.

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Key Advantage
Peroxydisulfate 32 Low Moderate Simple reagents
NaBH₄ Reduction 96 Medium High High regioselectivity
Ozonolysis 85–98 High Industrial High purity
Chlorination 78–85 Medium Moderate Flexible intermediate

Industrial-Scale Considerations

Continuous Flow Reactors

Recent advancements utilize continuous flow systems for ozonolysis to enhance safety and yield. Key parameters:

  • Residence Time : 5–10 minutes.
  • Solvent : Acetic acid/water (95:5).
  • Throughput : 1–5 kg/h.

Purification Techniques

  • Crystallization : TBME (tert-butyl methyl ether) washes yield >98% purity.
  • Chromatography : Biotage KP-SIL columns with EtOAc/heptane gradients.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(hydroxymethyl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(hydroxymethyl)isonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)isonicotinate is not fully understood. it is believed to interact with specific molecular targets, leading to various biological effects. For instance, in pest management, it acts as a semiochemical, influencing the behavior of insects such as thrips .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Methyl 2-(Hydroxymethyl)isonicotinate (QC-7906)
  • Structure : Hydroxymethyl group at the 2-position of the pyridine ring.
  • Reactivity: Steric hindrance at the 2-position may hinder nucleophilic attacks compared to the 3-position .
  • Applications : Positional isomerism may lead to distinct biological activity or solubility profiles in pharmaceutical contexts.
Methyl 3-Aminoisonicotinate (CAS 55279-30-6)
  • Structure: Amino (-NH₂) group at the 3-position.
  • Key Differences: Polarity: The amino group is less polar than hydroxymethyl, reducing water solubility. Reactivity: The amino group is prone to acylation or diazotization, whereas hydroxymethyl undergoes oxidation or esterification. Biological Relevance: Amino-substituted derivatives are common in antiviral and anticancer agents, while hydroxymethyl derivatives may serve as prodrug precursors .

Functional Group Variants

Methyl 3-(Hydroxymethyl)-2-methoxybenzoate (QV-1902)
  • Structure : Benzoate ester with hydroxymethyl and methoxy (-OCH₃) groups.
  • Key Differences :
    • Aromatic System : Benzene ring (benzoate) vs. pyridine (isonicotinate). Pyridine’s nitrogen introduces basicity and hydrogen-bonding differences.
    • Electronic Effects : Methoxy groups are electron-donating, stabilizing the ring, whereas pyridine’s nitrogen withdraws electrons .
  • Applications : Benzoate derivatives are often used in agrochemicals, while pyridine-based esters are more common in pharmaceuticals.
Methyl 3-((tert-Butyldimethylsilyl)oxy)isonicotinate
  • Structure : Hydroxyl group protected as a TBDMS ether.
  • Key Differences :
    • Stability : The TBDMS group enhances stability against oxidation and hydrolysis compared to free hydroxymethyl.
    • Synthetic Utility : Used in multi-step syntheses where temporary protection of the hydroxyl group is required .

Halogenated and Heterocyclic Derivatives

Methyl 6-Amino-2-Chloro-3-Iodoisonicotinate (CAS 1555848-65-1)
  • Structure: Halogen (Cl, I) and amino substituents.
  • Key Differences :
    • Reactivity : Chloro and iodo groups enable cross-coupling reactions (e.g., Suzuki), unlike hydroxymethyl.
    • Biological Activity : Halogenated pyridines often exhibit enhanced antimicrobial or anticancer properties .
Diethyl{[(3S,5R)-2-Methyl-5-(5-Methyl-2,4-Dioxo-3,4-Dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl} Phosphonate (12a/b)
  • Structure : Isoxazolidine ring with phosphonate and hydroxymethyl groups.
  • Key Differences :
    • Heterocycle : Isoxazolidine vs. pyridine. The former is conformationally restricted, affecting target binding.
    • Bioactivity : Despite structural complexity, these compounds showed poor HIV inhibition compared to AZT, highlighting the importance of the core heterocycle .

Physicochemical Properties

Compound Molecular Formula Key Substituents Polarity Stability
Methyl 3-(hydroxymethyl)isonicotinate C₈H₉NO₃ 3-CH₂OH High Prone to oxidation
Methyl 3-aminoisonicotinate C₇H₈N₂O₂ 3-NH₂ Moderate Stable, reactive to acylating agents
Methyl 2-(hydroxymethyl)isonicotinate C₈H₉NO₃ 2-CH₂OH High Similar to 3-isomer
Methyl 3-chloroisonicotinate C₇H₆ClNO₂ 3-Cl Low Stable, inert to nucleophiles

Biological Activity

Methyl 3-(hydroxymethyl)isonicotinate (MHMI) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MHMI, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of a hydroxymethyl group at the 3-position. Its molecular formula is C8H9N1O3C_8H_9N_1O_3. The compound's structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological investigation.

Mechanisms of Biological Activity

Research indicates that MHMI exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that MHMI has antimicrobial properties, potentially effective against various bacterial strains. This activity may be attributed to its ability to disrupt cellular processes in pathogens.
  • Anticancer Properties : MHMI has shown promise in anticancer research. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival and death.
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of MHMI on cancer cell lines. For instance, tests using the MTT assay indicated that MHMI significantly reduced cell viability in treated cancer cells compared to controls. The IC50 values varied among different cell lines, suggesting selective toxicity towards certain types of cancer cells .

Case Studies

  • Breast Cancer Cell Lines : A study evaluated the effects of MHMI on MCF-7 breast cancer cells. Results showed that treatment with MHMI led to a dose-dependent decrease in cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage .
  • Hepatocellular Carcinoma : Another study focused on liver cancer cells (HepG2), where MHMI treatment resulted in significant inhibition of cell proliferation and induction of cell cycle arrest at the G1 phase. This suggests that MHMI may interfere with the cell cycle machinery in these cancer cells .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedCell Line/ModelReference
AntimicrobialYesVarious bacteria
AnticancerCytotoxicityMCF-7, HepG2
Anti-inflammatoryYesInflammatory models

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